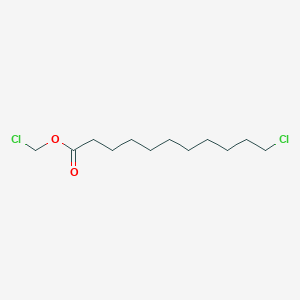
Chloromethyl 11-chloroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 11-chloroundecanoate can be synthesized through the esterification of 11-chloroundecanoic acid with chloromethyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 11-chloroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
Chloromethyl 11-chloroundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the modification of polymers to introduce chloromethyl functional groups, which can further react with other monomers or polymers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is employed in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of chloromethyl 11-chloroundecanoate primarily involves its reactivity as a chloromethylating agent . The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing a chloromethyl group . This reactivity is exploited in various synthetic applications to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
11-Chloroundecanoic Acid: The parent acid of chloromethyl 11-chloroundecanoate, which lacks the ester functionality.
Chloromethyl Esters of Other Carboxylic Acids: Compounds such as chloromethyl acetate or chloromethyl benzoate, which have similar reactivity but different carbon chain lengths or aromatic groups.
Uniqueness
This compound is unique due to its specific combination of a long aliphatic chain and a chloromethyl ester group . This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .
Properties
CAS No. |
80418-97-9 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 11-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c13-10-8-6-4-2-1-3-5-7-9-12(15)16-11-14/h1-11H2 |
InChI Key |
ZLIBDGLPYRUFEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCl)CCCCC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















